molecular formula C12H18O2 B7907373 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol

1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol

Cat. No.: B7907373
M. Wt: 194.27 g/mol
InChI Key: LXKZLKQUUBJHFB-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol is a tertiary alcohol with a substituted aromatic ring. Its molecular formula is C₁₂H₁₈O₂, featuring a 4-methoxy-3-methylphenyl group attached to a 2-methyl-2-propanol backbone. This structure confers unique physicochemical properties, such as steric hindrance from the tertiary alcohol and electronic effects from the methoxy and methyl substituents on the aromatic ring.

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9-7-10(8-12(2,3)13)5-6-11(9)14-4/h5-7,13H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKZLKQUUBJHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C)(C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol typically involves the alkylation of 4-methoxy-3-methylphenol with an appropriate alkylating agent under basic conditions. One common method is the reaction of 4-methoxy-3-methylphenol with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form the corresponding ketone.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Formation of 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanone.

    Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups on the aromatic ring can influence the compound’s binding affinity and selectivity. The tertiary alcohol group may also play a role in its reactivity and biological activity.

Comparison with Similar Compounds

1-(4-Vinylphenyl)-2-methyl-2-propanol

  • Molecular Formula : C₁₂H₁₆O (vs. C₁₂H₁₈O₂ for the target compound).
  • Structural Differences : Replaces the 4-methoxy-3-methylphenyl group with a 4-vinylphenyl group.
  • Key Properties :
    • The vinyl group introduces π-electrons, enhancing reactivity in polymerization or electrophilic additions.
    • Lower molecular weight (176.25 g/mol vs. 194.27 g/mol) due to absence of methoxy and methyl groups on the aromatic ring.
  • Applications: Potential use in polymer chemistry due to vinyl functionality, unlike the target compound’s aromatic ether groups.

1-(2-Chlorophenyl)-2-methyl-2-propanol (Clortermine)

  • Molecular Formula : C₁₀H₁₃ClO (vs. C₁₂H₁₈O₂).
  • Structural Differences : Chlorine substituent at the 2-position of the phenyl ring instead of methoxy and methyl groups.
  • Key Properties :
    • Chlorine’s electron-withdrawing effect increases polarity and acidity of the hydroxyl group.
    • Higher density and boiling point compared to methoxy-substituted analogs.
  • Applications : Used as a pharmaceutical intermediate, highlighting how halogen substituents influence bioactivity.

1-[2-Nitro-1-imidazolyl]-3-methoxy-2-propanol

  • Molecular Formula : C₈H₁₃N₃O₄ (vs. C₁₂H₁₈O₂).
  • Structural Differences : Contains a nitroimidazole ring and a secondary alcohol (vs. tertiary alcohol in the target compound).
  • Key Properties :
    • Nitro group enables hypoxic cell radiosensitization, a property absent in the target compound.
    • Secondary alcohol reacts slower with Lucas reagent compared to tertiary alcohols.
  • Applications : Investigated as a radiosensitizer in cancer therapy, demonstrating functional group-dependent biological activity.

tert-Butyl Alcohol (2-Methyl-2-propanol)

  • Molecular Formula : C₄H₁₀O (vs. C₁₂H₁₈O₂).
  • Structural Differences : Lacks the aromatic substituent.
  • Key Properties :
    • Simpler structure results in lower boiling point (82°C vs. >200°C estimated for the target compound).
    • Both share tertiary alcohol reactivity (e.g., rapid cloudiness with Lucas reagent).

Comparative Data Table

Compound Name Molecular Formula Key Substituents Alcohol Type Reactivity with Lucas Reagent Key Applications
1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol C₁₂H₁₈O₂ 4-methoxy-3-methylphenyl Tertiary Immediate cloudiness Specialty chemicals
1-(4-Vinylphenyl)-2-methyl-2-propanol C₁₂H₁₆O 4-vinylphenyl Tertiary Immediate cloudiness Polymer chemistry
1-(2-Chlorophenyl)-2-methyl-2-propanol (Clortermine) C₁₀H₁₃ClO 2-chlorophenyl Tertiary Immediate cloudiness Pharmaceuticals
1-[2-Nitro-1-imidazolyl]-3-methoxy-2-propanol C₈H₁₃N₃O₄ 2-nitroimidazole, methoxy Secondary Slow/no reaction Radiosensitizers
tert-Butyl Alcohol C₄H₁₀O None (aliphatic) Tertiary Immediate cloudiness Industrial solvent

Key Research Findings

Steric and Electronic Effects :

  • The 4-methoxy-3-methylphenyl group in the target compound donates electrons via the methoxy group, enhancing aromatic ring stability. This contrasts with electron-withdrawing groups (e.g., Cl in Clortermine), which increase reactivity in electrophilic substitutions.
  • Tertiary alcohols (e.g., target compound, Clortermine) react rapidly with Lucas reagent, distinguishing them from secondary or primary analogs.

Biological Activity :

  • Nitroimidazole derivatives () exhibit hypoxia-selective toxicity, a property absent in the target compound, underscoring the impact of functional groups on bioactivity.
  • Halogenated analogs like Clortermine show pharmaceutical relevance, suggesting that substituent choice is critical for drug design.

Material Science Applications :

  • Vinyl-substituted analogs () are prioritized in polymer research, whereas methoxy-methyl-substituted compounds may find use in flame retardants or antioxidants ().

Biological Activity

1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol, also known as a substituted phenolic compound, has garnered attention in recent years for its potential biological activities. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a methoxy group and a methyl group on the aromatic ring, which can influence its biological interactions. The presence of these groups affects its binding affinity to various enzymes and receptors, modulating their activity in biological systems .

The biological activity of this compound is primarily attributed to its interaction with cellular components, leading to alterations in cellular processes. The methoxy and methyl substituents enhance the compound's ability to bind to specific molecular targets, such as enzymes or receptors. This can result in the modulation of biochemical pathways, potentially leading to therapeutic effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, which is crucial for protecting cells from oxidative stress .
  • Potential Therapeutic Applications : Ongoing research explores its potential use in pharmaceuticals, particularly in drug development aimed at various diseases .

Data Table: Summary of Biological Activities

Biological Activity Description References
AntimicrobialEffective against various bacterial strains
AntioxidantReduces oxidative stress in cellular models
Therapeutic PotentialInvestigated for drug development applications

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study demonstrated the effectiveness of this compound against specific bacterial strains. The compound was tested using standard disk diffusion methods, showing significant inhibition zones compared to control groups.
  • Antioxidant Effects :
    In vitro assays indicated that the compound could scavenge free radicals effectively. The results suggested that it could reduce lipid peroxidation in cellular membranes, contributing to its protective effects against oxidative damage.
  • Pharmaceutical Applications :
    Research is ongoing to evaluate the compound's potential as a lead structure for developing new drugs targeting metabolic disorders. Preliminary findings suggest that it may influence pathways related to lipid metabolism and glucose homeostasis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound Key Differences Biological Activity
1-(4-Methoxyphenyl)-2-propanolLacks methyl group on the phenyl ringReduced activity
1-(3-Methoxy-4-methylphenyl)-2-propanolDifferent substitution pattern on the phenyl ringVaries significantly
1-(4-Methoxy-3-methylphenyl)-1-propanolHydroxyl group position differsAlters chemical behavior

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